N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an isopropylphenyl group, and a piperazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the furan and isopropylphenyl intermediates. These intermediates are then coupled with piperazinecarboxamide under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan derivatives, while reduction can lead to the formation of reduced piperazinecarboxamide derivatives.
Scientific Research Applications
N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazinecarboxamide derivatives and furan-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N-(2-furylmethyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25N3O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-propan-2-ylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H25N3O2/c1-15(2)16-5-7-17(8-6-16)21-9-11-22(12-10-21)19(23)20-14-18-4-3-13-24-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,20,23) |
InChI Key |
GBAAZDKGYZIUDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.